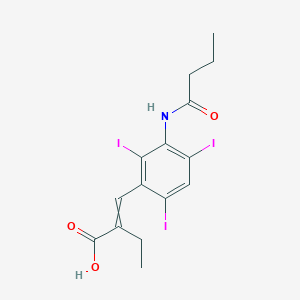
Bunamiodyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic route for Bunamiodyl involves the reaction of 3-butyramido-3,4,6-triiodophenylmethylene with butyric acid . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Bunamiodyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
Bunamiodyl has been used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. This is achieved by the compound’s high iodine content, which provides contrast in radiographic images . The molecular targets and pathways involved in this process are related to the compound’s interaction with the tissues of the gallbladder and its ability to absorb X-rays.
Comparación Con Compuestos Similares
Bunamiodyl can be compared with other similar compounds used as cholecystographic agents, such as:
Iopanoic acid: Another cholecystographic agent used for similar diagnostic purposes.
Calcium iopadate: A compound used as an oral contrast medium for cholecystography.
This compound is unique due to its specific chemical structure and properties, which provide certain advantages in terms of image quality and patient tolerance .
Propiedades
Fórmula molecular |
C15H16I3NO3 |
|---|---|
Peso molecular |
639.01 g/mol |
Nombre IUPAC |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
CWRBDUIQDIHWJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Sinónimos |
uniodyl buniodyl sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















